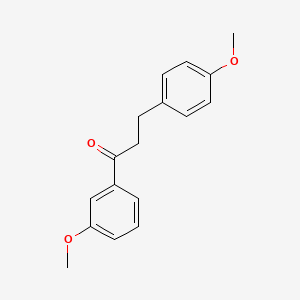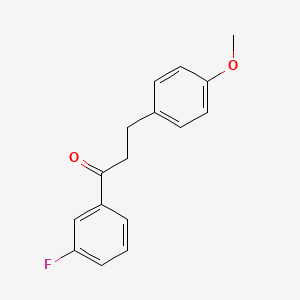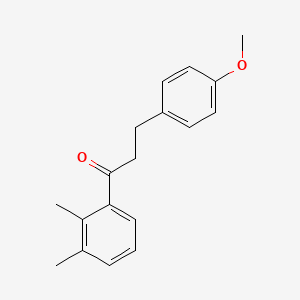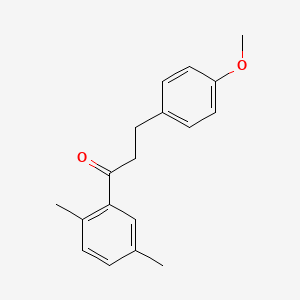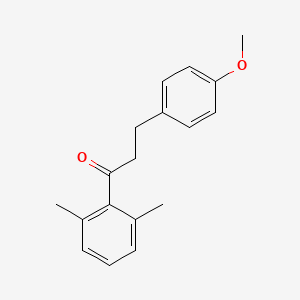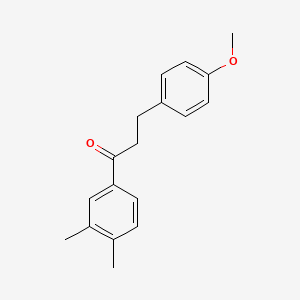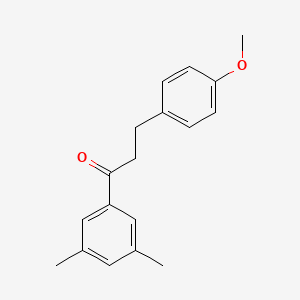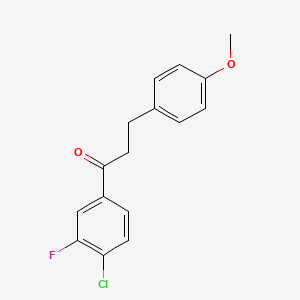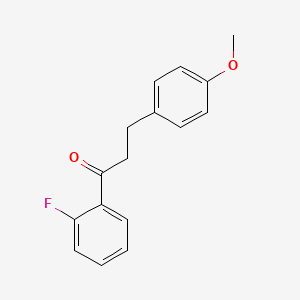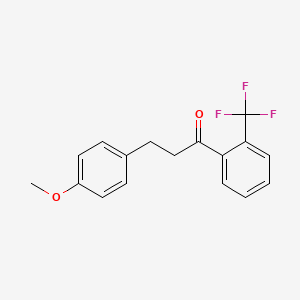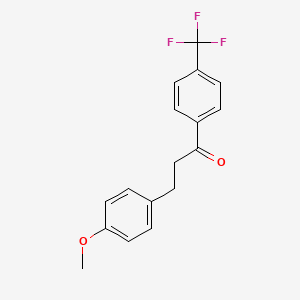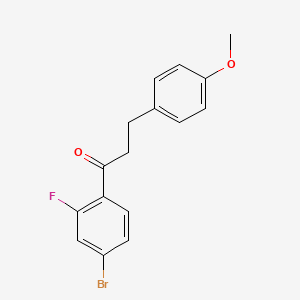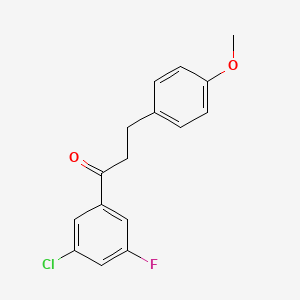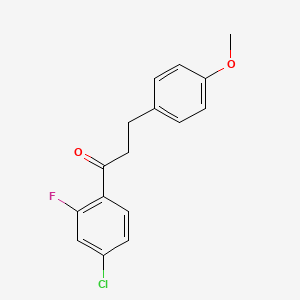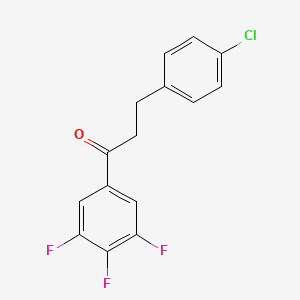
3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. The chemical properties might include reactivity and stability.Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Chemical Studies
Research has been conducted on the molecular geometry and chemical reactivity of similar compounds to 3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone, focusing on their spectral analysis and quantum chemical studies. These studies include synthesizing and analyzing the molecular structure using techniques like FT-IR, NMR, and X-ray diffraction, along with computational calculations (Satheeshkumar et al., 2017).
Optical and Dielectric Properties
The effects of internal linkage groups of similar fluorinated compounds on optical and dielectric properties have been studied. This research is crucial in understanding how different chemical groups affect the properties of materials, potentially leading to applications in material science and engineering (Jang et al., 2007).
Molecular Docking and Biological Activity
Studies involving molecular docking and quantum chemical calculations have been conducted on similar compounds. These studies focus on understanding the biological activity of these compounds, which is important for potential pharmaceutical applications (Viji et al., 2020).
Structure and Dynamics Studies
Research on the structure and dynamics of crystals containing similar molecules has been conducted using techniques like nuclear quadrupole resonance and nuclear magnetic resonance. This research provides insights into the physical properties of these compounds (Nakayama et al., 1995).
Antipathogenic Activity
The antipathogenic activity of new thiourea derivatives of similar compounds has been explored. This research is significant in developing new antimicrobial agents with specific properties (Limban et al., 2011).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with handling it. It includes information on how to safely store and dispose of the compound.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound that have not yet been explored, or ways to improve its synthesis or properties.
Please note that the availability of this information depends on the extent to which the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I might be able to provide more detailed information.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAMBDUQMHMWJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644502 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898788-51-7 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

